[GLN12]-CHARYBDOTOXIN
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Overview
Description
[GLN12]-CHARYBDOTOXIN is a peptide toxin derived from the venom of the scorpion Leiurus quinquestriatus hebraeus. This compound is known for its ability to block certain potassium channels, making it a valuable tool in neurophysiological research. The unique structure of this compound allows it to interact specifically with ion channels, providing insights into their function and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [GLN12]-CHARYBDOTOXIN typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain, anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups of amino acids.
Deprotection Steps: Removing protecting groups from amino acids using TFA (trifluoroacetic acid).
Cleavage from Resin: The final peptide is cleaved from the resin using a cocktail of TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods: Industrial production of this compound may involve recombinant DNA technology. This method includes:
Gene Cloning: Inserting the gene encoding this compound into a suitable expression vector.
Expression in Host Cells: Using bacterial or yeast cells to produce the peptide.
Purification: Employing chromatography techniques to isolate the peptide from the host cell proteins.
Types of Reactions:
Oxidation: this compound can undergo oxidation, particularly at methionine residues, forming sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues in the peptide can be substituted through site-directed mutagenesis to study structure-function relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Site-directed mutagenesis using PCR techniques.
Major Products:
Oxidation Products: Methionine sulfoxides.
Reduction Products: Free thiol groups from disulfide bonds.
Substitution Products: Mutant peptides with altered amino acid sequences.
Scientific Research Applications
[GLN12]-CHARYBDOTOXIN has a wide range of applications in scientific research:
Neurophysiology: Used to study the function of potassium channels in neurons.
Pharmacology: Helps in the development of drugs targeting ion channels.
Toxicology: Provides insights into the mechanisms of scorpion venom toxicity.
Biochemistry: Aids in understanding protein structure and function through its interaction with ion channels.
Mechanism of Action
[GLN12]-CHARYBDOTOXIN exerts its effects by binding to the outer vestibule of potassium channels, blocking the flow of potassium ions. This interaction is highly specific, involving key amino acid residues in the toxin and the channel. The blockade of potassium channels can alter neuronal excitability and signal transmission, making this compound a valuable tool for studying these processes.
Comparison with Similar Compounds
Iberiotoxin: Another scorpion toxin that targets potassium channels but with different specificity.
Maurotoxin: A peptide toxin from the scorpion that also blocks potassium channels.
Agitoxin: Derived from the scorpion , similar in function but with distinct binding properties.
Uniqueness of [GLN12]-CHARYBDOTOXIN:
Specificity: this compound has a unique binding affinity for certain potassium channels, making it a precise tool for studying these channels.
Structure: The presence of specific amino acid residues, such as glutamine at position 12, contributes to its unique interaction with ion channels.
Properties
CAS No. |
175069-95-1 |
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Molecular Formula |
C176H278N58O54S7 |
Molecular Weight |
4294.9 |
Synonyms |
[GLN12]-CHARYBDOTOXIN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.